N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C18H19N3O4 and its molecular weight is 341.367. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Pharmacological Evaluation
Synthesis and Evaluation as Antipsychotic Agents : Heterocyclic carboxamides, including compounds structurally related to N-(benzo[d][1,3]dioxol-5-yl)-3-(pyridin-4-yloxy)piperidine-1-carboxamide, have been synthesized and evaluated for their potential antipsychotic activity. Two derivatives exhibited significant in vivo activities, suggesting their utility as backup compounds for further antipsychotic drug development (Norman et al., 1996).
Molecular Interaction Studies : Research into the molecular interactions of similar carboxamide compounds with cannabinoid receptors highlights their potential as antagonists, contributing to the understanding of steric binding interactions crucial for designing receptor-specific drugs (Shim et al., 2002).
Antimicrobial and Anti-Inflammatory Applications
Virtual Screening and Antimicrobial Activity : Virtual screening targeting the urokinase receptor led to the discovery of compounds with significant antimicrobial activity, indicating potential applications in inhibiting bacterial invasion and metastasis in diseases like breast cancer (Wang et al., 2011).
Synthesis and Anti-Inflammatory Activity : Novel compounds derived from benzodifuranyl and related structures, including benzamide derivatives, have been synthesized and shown to exhibit considerable COX-2 inhibitory, analgesic, and anti-inflammatory activities, suggesting their potential as therapeutic agents in treating inflammation-related conditions (Abu‐Hashem et al., 2020).
Anticancer and Antitumor Research
Pharmacokinetic Characterization in Antitumor Studies : The synthesis and pharmacokinetic characterization of analogues targeting the urokinase receptor have shown promising results in reducing tumor volumes and metastasis in breast cancer models, underscoring the potential of such compounds in anticancer therapy (Wang et al., 2011).
Synthesis and Antitumor Activity of Benzamide Derivatives : The synthesis and bioactivity study of novel benzamides and their metal complexes have revealed antibacterial activity against various bacterial strains, indicating their potential use in developing new anticancer agents with dual antibacterial properties (Khatiwora et al., 2013).
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-3-pyridin-4-yloxypiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4/c22-18(20-13-3-4-16-17(10-13)24-12-23-16)21-9-1-2-15(11-21)25-14-5-7-19-8-6-14/h3-8,10,15H,1-2,9,11-12H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DENXNVCYRPUJKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)NC2=CC3=C(C=C2)OCO3)OC4=CC=NC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.